(2E)-N-((1E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylene)-3-phenylacrylamide
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Overview
Description
(2E)-N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, an indole moiety, and a phenylpropene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]-3-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylpyrimidine, 5-methoxyindole, and cinnamaldehyde. The synthesis may involve:
Condensation Reactions: Combining 4,6-dimethylpyrimidine with 5-methoxyindole under acidic or basic conditions to form an intermediate.
Aldol Condensation: Reacting the intermediate with cinnamaldehyde to form the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the double bonds present in the structure, resulting in the formation of saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced phenylpropene derivatives, and substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel organic reactions.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest for pharmaceutical research.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced performance in various applications.
Mechanism of Action
The mechanism of action of (2E)-N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]-3-PHENYLPROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, leading to changes in their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which can result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in the crosslinking of polymers.
Uniqueness
What sets (2E)-N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]-3-PHENYLPROP-2-ENAMIDE apart from similar compounds is its unique combination of a pyrimidine ring, an indole moiety, and a phenylpropene group. This combination provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H28N6O2 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(E)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C27H28N6O2/c1-18-15-19(2)31-27(30-18)33-26(32-25(34)12-9-20-7-5-4-6-8-20)28-14-13-21-17-29-24-11-10-22(35-3)16-23(21)24/h4-12,15-17,29H,13-14H2,1-3H3,(H2,28,30,31,32,33,34)/b12-9+ |
InChI Key |
XVFVBQGESHMYLX-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)/C=C/C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C=CC4=CC=CC=C4)C |
Origin of Product |
United States |
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